(5-iodo-2-nitrophenyl)methanol
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Overview
Description
(5-iodo-2-nitrophenyl)methanol is an organic compound with the molecular formula C7H6INO3 It is characterized by the presence of an iodine atom, a nitro group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-iodo-2-nitrophenyl)methanol typically involves the nitration of 5-iodobenzyl alcohol. The reaction is carried out under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid. The nitration process introduces a nitro group at the ortho position relative to the hydroxyl group on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-iodo-2-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: 5-iodo-2-nitrobenzaldehyde or 5-iodo-2-nitrobenzoic acid.
Reduction: 5-iodo-2-aminophenylmethanol.
Substitution: Compounds with different functional groups replacing the iodine atom.
Scientific Research Applications
(5-iodo-2-nitrophenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (5-iodo-2-nitrophenyl)methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The iodine atom can participate in halogen bonding, affecting the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
(5-bromo-2-nitrophenyl)methanol: Similar structure with a bromine atom instead of iodine.
(5-chloro-2-nitrophenyl)methanol: Contains a chlorine atom instead of iodine.
(5-fluoro-2-nitrophenyl)methanol: Contains a fluorine atom instead of iodine.
Uniqueness
(5-iodo-2-nitrophenyl)methanol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological properties compared to its halogenated analogs. The larger atomic size and higher polarizability of iodine contribute to its unique behavior in chemical reactions and interactions with biological targets.
Properties
CAS No. |
150022-33-6 |
---|---|
Molecular Formula |
C7H6INO3 |
Molecular Weight |
279 |
Purity |
95 |
Origin of Product |
United States |
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